molecular formula C10H13N3Na B568446 sodium;5-butylbenzotriazol-1-ide CAS No. 118685-34-0

sodium;5-butylbenzotriazol-1-ide

Cat. No.: B568446
CAS No.: 118685-34-0
M. Wt: 198.22 g/mol
InChI Key: JWIZJSPTACJGQQ-UHFFFAOYSA-N
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Description

Sodium 5-butylbenzotriazol-1-ide is a benzotriazole derivative characterized by a butyl substituent at the 5-position of the benzotriazole core and a sodium counterion. Benzotriazole derivatives are widely recognized for their versatile applications, including antifungal agents, anticonvulsants, and corrosion inhibitors, owing to their stability, tunable electronic properties, and bioactivity . The sodium salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and industrial formulations.

Properties

CAS No.

118685-34-0

Molecular Formula

C10H13N3Na

Molecular Weight

198.22 g/mol

IUPAC Name

sodium;5-butylbenzotriazol-1-ide

InChI

InChI=1S/C10H13N3.Na/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9;/h5-7H,2-4H2,1H3,(H,11,12,13);

InChI Key

JWIZJSPTACJGQQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)[N-]N=N2.[Na+]

Canonical SMILES

CCCCC1=CC2=NNN=C2C=C1.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Sodium;5-butylbenzotriazol-1-ide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium;5-butylbenzotriazol-1-ide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;5-butylbenzotriazol-1-ide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects. These interactions can inhibit enzyme activity, disrupt microbial cell walls, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences between sodium 5-butylbenzotriazol-1-ide and related compounds lie in substituent groups and counterions:

Compound Core Structure Substituents Counterion Key Functional Groups
Sodium 5-butylbenzotriazol-1-ide Benzotriazole 5-butyl Sodium Triazole ring, alkyl chain
Pantoprazole Sodium Benzimidazole 5-difluoromethoxy, sulfinyl Sodium Sulfinyl, pyridine, benzimidazole
Omeprazole Benzimidazole 5-methoxy, sulfinyl Hydrogen Sulfinyl, pyridine, methoxy
Benzotriazole Benzotriazole None Hydrogen Triazole ring

In contrast, Pantoprazole and Omeprazole feature sulfinyl and pyridine moieties critical for proton pump inhibition .

Physicochemical Properties

Property Sodium 5-butylbenzotriazol-1-ide Pantoprazole Sodium Benzotriazole
Molecular Weight ~245 g/mol (estimated) 405.37 g/mol 119.12 g/mol
Solubility High in polar solvents Soluble in water Low in water
LogP ~2.5 (predicted) 1.8 1.3
Hydrogen Bond Acceptors 3 9 2

The sodium salt form of 5-butylbenzotriazol-1-ide improves aqueous solubility compared to neutral benzotriazole, facilitating formulation in topical antifungals. Pantoprazole’s higher hydrogen bond acceptors reflect its complex sulfinyl-pyridine structure, influencing bioavailability .

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